![molecular formula C26H28N2O B14220292 1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- CAS No. 827015-41-8](/img/structure/B14220292.png)
1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is notable for its unique structure, which includes an indole core, a piperidine ring, and a furan ring. The combination of these moieties imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . The piperidine and furan rings are then introduced through subsequent reactions, often involving nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole, piperidine, and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Aplicaciones Científicas De Investigación
1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- involves its interaction with various molecular targets and pathways. The indole core can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The piperidine and furan rings can also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
2,3-Dimethylindole: A simpler indole derivative with different chemical properties.
Uniqueness
1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- is unique due to its combination of an indole core, a piperidine ring, and a furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
827015-41-8 |
|---|---|
Fórmula molecular |
C26H28N2O |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
3-[[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl]-2-(furan-2-yl)-1H-indole |
InChI |
InChI=1S/C26H28N2O/c1-18-7-5-8-19(2)25(18)20-12-14-28(15-13-20)17-22-21-9-3-4-10-23(21)27-26(22)24-11-6-16-29-24/h3-11,16,20,27H,12-15,17H2,1-2H3 |
Clave InChI |
KKCAUZISUCORBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C2CCN(CC2)CC3=C(NC4=CC=CC=C43)C5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14220216.png)
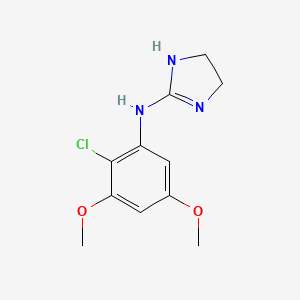
![2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14220231.png)
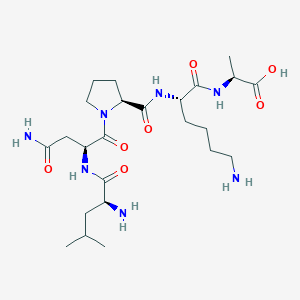
![1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene](/img/structure/B14220252.png)


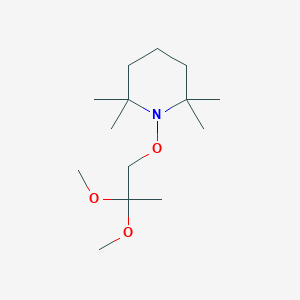
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)

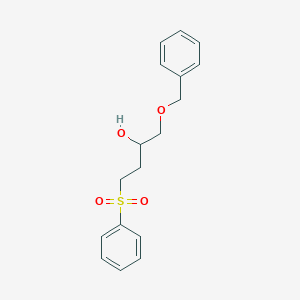
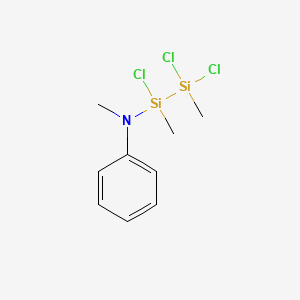
![Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-](/img/structure/B14220328.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)
